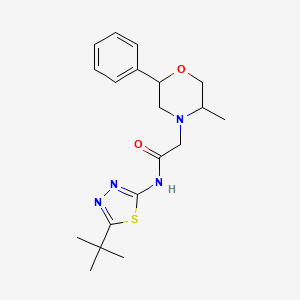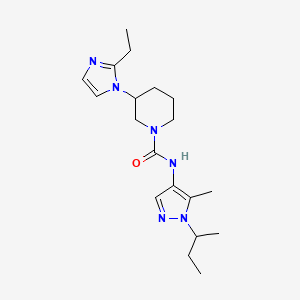![molecular formula C15H24N4O3S B6972413 3-[[ethyl(methyl)amino]methyl]-N-(6-methylsulfonylpyridin-3-yl)pyrrolidine-1-carboxamide](/img/structure/B6972413.png)
3-[[ethyl(methyl)amino]methyl]-N-(6-methylsulfonylpyridin-3-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[ethyl(methyl)amino]methyl]-N-(6-methylsulfonylpyridin-3-yl)pyrrolidine-1-carboxamide is a synthetic organic compound. This compound is often used in various scientific research fields due to its unique chemical structure and properties, making it a valuable target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, a series of specific reactions are required, involving careful control of temperature, pH, and other conditions. While multiple synthetic routes can be applied, a common method includes the reaction between 6-methylsulfonylpyridin-3-amine and a pyrrolidine derivative under appropriate conditions. The reagents are typically used in stoichiometric amounts, often requiring catalysis and specific solvents to achieve the desired reaction.
Industrial Production Methods: Industrial production typically involves scaling up laboratory procedures, optimizing the yield, and ensuring consistent purity. This includes using larger reaction vessels and often continuous flow systems to maintain steady-state conditions. Cost-effective and scalable methods are prioritized to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution reactions. Each of these reactions can be carefully controlled to produce specific derivatives.
Common Reagents and Conditions: For oxidation reactions, reagents like potassium permanganate or chromium trioxide may be used. Reduction reactions may involve hydrogen gas over a palladium catalyst. Substitution reactions often require halogenating agents or nucleophiles.
Major Products Formed: The products formed from these reactions can include various modified derivatives of the original compound, each with potentially unique properties and applications. For example, oxidation can yield higher oxidation state derivatives, while substitution reactions can introduce different functional groups.
Scientific Research Applications
This compound has broad applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, facilitating the development of new compounds.
Biology: Studied for its interactions with biological molecules, which can be essential for understanding biochemical pathways.
Medicine: Potentially used as a lead compound in drug discovery, targeting specific pathways or receptors.
Industry: Applied in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. It binds to these targets, modulating their activity, which can alter various biological pathways. The exact mechanism involves binding to active sites, causing conformational changes that affect the target's function.
Comparison with Similar Compounds
This compound stands out due to its unique structure and specific functional groups. Similar compounds may include analogs with slight variations in their chemical structure, such as modifications in the pyrrolidine ring or the pyridine moiety. These modifications can lead to differences in their reactivity and biological activity, highlighting the importance of the unique structure of 3-[[ethyl(methyl)amino]methyl]-N-(6-methylsulfonylpyridin-3-yl)pyrrolidine-1-carboxamide.
Properties
IUPAC Name |
3-[[ethyl(methyl)amino]methyl]-N-(6-methylsulfonylpyridin-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-4-18(2)10-12-7-8-19(11-12)15(20)17-13-5-6-14(16-9-13)23(3,21)22/h5-6,9,12H,4,7-8,10-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDUNAWZWPOTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1CCN(C1)C(=O)NC2=CN=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Chlorofuran-2-yl)-[2-(3-methoxyphenyl)morpholin-4-yl]methanone](/img/structure/B6972330.png)
![4-[(Thieno[3,2-b]pyridin-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6972335.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[2-(3-methoxyphenyl)morpholin-4-yl]ethanone](/img/structure/B6972338.png)
![4-[[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6972344.png)


![(2S,3S)-2-[(4-cyano-2-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid](/img/structure/B6972375.png)
![N,N,1-trimethyl-5-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]imidazol-2-amine](/img/structure/B6972381.png)
![(4S)-3-[1-(oxolan-3-yl)pyrazol-4-yl]sulfonyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6972385.png)
![N,N,1-trimethyl-5-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]imidazol-2-amine](/img/structure/B6972389.png)


![5-cyclohexyl-N-[(1,5-dimethylimidazol-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6972419.png)
![N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6972437.png)
